
Bis(3-phenylprop-2-en-1-yl) hexanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(3-phenylprop-2-en-1-yl) hexanedioate is an organic compound characterized by the presence of two phenylprop-2-en-1-yl groups attached to a hexanedioate backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(3-phenylprop-2-en-1-yl) hexanedioate typically involves the esterification of hexanedioic acid with 3-phenylprop-2-en-1-ol. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as chromatography can further optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(3-phenylprop-2-en-1-yl) hexanedioate can undergo various chemical reactions, including:
Oxidation: The phenylprop-2-en-1-yl groups can be oxidized to form corresponding carboxylic acids.
Reduction: The double bonds in the phenylprop-2-en-1-yl groups can be reduced to form saturated derivatives.
Substitution: The ester groups can participate in nucleophilic substitution reactions, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing double bonds.
Substitution: Nucleophiles such as alcohols or amines can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of hexanedioic acid and phenylpropanoic acid derivatives.
Reduction: Formation of hexanedioic acid bis(3-phenylpropyl) ester.
Substitution: Formation of various ester or amide derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Bis(3-phenylprop-2-en-1-yl) hexanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Bis(3-phenylprop-2-en-1-yl) hexanedioate involves its interaction with specific molecular targets and pathways. The phenylprop-2-en-1-yl groups can interact with enzymes and receptors, modulating their activity. The ester groups can undergo hydrolysis, releasing active metabolites that exert biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bis(3-phenylprop-2-en-1-yl) butanedioate
- Bis(3-phenylprop-2-en-1-yl) pentanedioate
- Bis(3-phenylprop-2-en-1-yl) octanedioate
Uniqueness
Bis(3-phenylprop-2-en-1-yl) hexanedioate is unique due to its specific chain length and the presence of phenylprop-2-en-1-yl groups. This structure imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not fulfill. Its ability to undergo various chemical reactions and its potential biological activities further enhance its uniqueness.
Propriétés
Numéro CAS |
141888-10-0 |
|---|---|
Formule moléculaire |
C24H26O4 |
Poids moléculaire |
378.5 g/mol |
Nom IUPAC |
bis(3-phenylprop-2-enyl) hexanedioate |
InChI |
InChI=1S/C24H26O4/c25-23(27-19-9-15-21-11-3-1-4-12-21)17-7-8-18-24(26)28-20-10-16-22-13-5-2-6-14-22/h1-6,9-16H,7-8,17-20H2 |
Clé InChI |
WHVISQKLGCUNJR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C=CCOC(=O)CCCCC(=O)OCC=CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


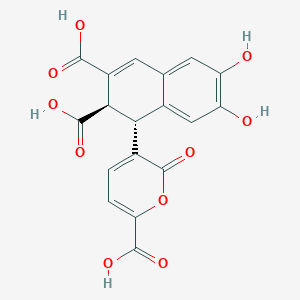



![1,3-Di(propan-2-yl)-6H-benzo[b]naphtho[1,2-d]pyran-6-one](/img/structure/B14278127.png)
![1-[4-(1-Hydroxy-1-phenylethyl)cyclohexa-1,5-dien-1-yl]ethan-1-one](/img/structure/B14278132.png)
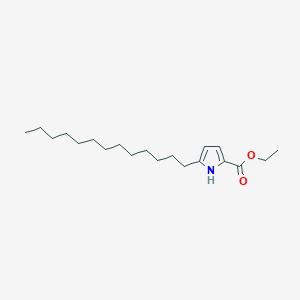
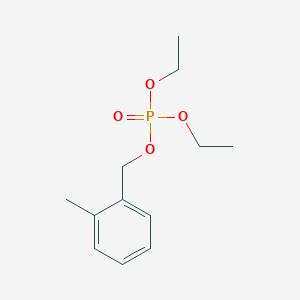
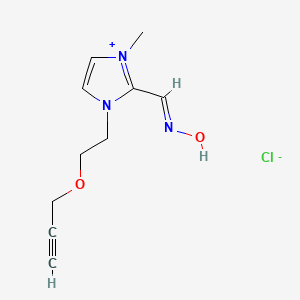

![2,3,5-Trimethyl-6-[(4-methylpiperazin-1-yl)methyl]pyrazine](/img/structure/B14278166.png)

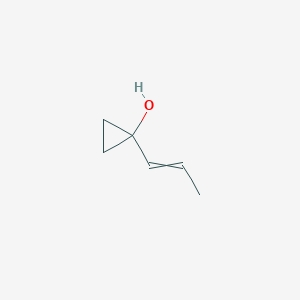
![(E)-N,1-Bis[4-(decyloxy)phenyl]methanimine](/img/structure/B14278192.png)
